molecular formula C17H17NO3 B336685 N-(4-acetylphenyl)-2-ethoxybenzamide

N-(4-acetylphenyl)-2-ethoxybenzamide

Cat. No.: B336685
M. Wt: 283.32 g/mol
InChI Key: QTXWWWDHGPRECV-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-ethoxybenzamide is a synthetic benzamide derivative characterized by a 2-ethoxybenzamide core substituted at the para position of the acetylphenyl group. This compound is structurally analogous to other benzamides investigated for their modulation of histone acetyltransferase (HAT) activity, particularly targeting p300, a key enzyme in epigenetic regulation.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-3-21-16-7-5-4-6-15(16)17(20)18-14-10-8-13(9-11-14)12(2)19/h4-11H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTXWWWDHGPRECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101291479
Record name N-(4-Acetylphenyl)-2-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101291479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303992-58-7
Record name N-(4-Acetylphenyl)-2-ethoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303992-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Acetylphenyl)-2-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101291479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological activity and structural nuances of N-(4-acetylphenyl)-2-ethoxybenzamide can be contextualized by comparing it to the following benzamide derivatives:

Structural and Functional Analogues

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Key Biological Activity Reference
This compound R1: 4-acetylphenyl; R2: ethoxy Not explicitly reported Presumed HAT modulation
CTB (N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxybenzamide) R1: 4-Cl, 3-CF3; R2: ethoxy 334.29 Activates p300 HAT activity
CTPB (N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxy-6-pentadecylbenzamide) R1: 4-Cl, 3-CF3; R2: ethoxy, 6-pentadecyl 621.23 (estimated) Potent p300 HAT activator
N-(4-cyano-3-(trifluoromethyl)phenyl)-2-ethoxybenzamide R1: 4-CN, 3-CF3; R2: ethoxy 334.29 Structural data only (crystallography)

Key Findings from Comparative Analysis

Role of Substituents in HAT Activity: Electronegative Groups: CTB and CTPB contain -Cl and -CF3 substituents at the 4- and 3-positions of the phenyl ring, which are critical for p300 HAT activation. These groups likely enhance enzyme binding via hydrophobic and electronic interactions . Alkyl Chain Impact: CTPB’s pentadecyl chain at the 6-position significantly enhances activation potency compared to CTB, suggesting that lipophilic extensions improve membrane permeability or enzyme interaction . The absence of such a chain in this compound may limit its bioavailability or activity.

Structural Flexibility and Enzyme Interaction: Surface-enhanced Raman spectroscopy (SERS) studies on CTB and CTPB reveal that their binding induces conformational changes in p300, facilitating HAT activation .

Crystallographic Insights: The crystal structure of N-(4-cyano-3-(trifluoromethyl)phenyl)-2-ethoxybenzamide () shows monoclinic symmetry (space group P2₁/n), with hydrogen-bonding networks stabilizing the molecule . While similar data are unavailable for this compound, its acetyl group could alter packing efficiency and solubility compared to cyano- or trifluoromethyl-substituted analogs.

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